molecular formula C13H15N3O B12968121 5-(piperazin-1-yl)-1H-quinolin-2-one

5-(piperazin-1-yl)-1H-quinolin-2-one

Cat. No.: B12968121
M. Wt: 229.28 g/mol
InChI Key: CJHYAPNVFKSJOA-UHFFFAOYSA-N
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Description

5-(Piperazin-1-yl)quinolin-2(1H)-one is a heterocyclic compound that features a quinoline core with a piperazine moiety attached at the 5-position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Piperazin-1-yl)quinolin-2(1H)-one typically involves the reaction of quinoline derivatives with piperazine. One common method includes the nucleophilic substitution reaction where a quinoline derivative with a leaving group at the 5-position reacts with piperazine under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

Industrial production of 5-(Piperazin-1-yl)quinolin-2(1H)-one may involve continuous flow synthesis techniques to enhance yield and efficiency. These methods often utilize automated systems to control reaction parameters precisely, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

5-(Piperazin-1-yl)quinolin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, where the piperazine moiety can be modified with different substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Various alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolin-2(1H)-one derivatives with additional functional groups, while substitution reactions can introduce various alkyl or acyl groups to the piperazine moiety.

Scientific Research Applications

5-(Piperazin-1-yl)quinolin-2(1H)-one has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial, anticancer, and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(Piperazin-1-yl)quinolin-2(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and target .

Comparison with Similar Compounds

Similar Compounds

    5-(Piperazin-1-yl)quinoline: Lacks the carbonyl group at the 2-position.

    2-(Piperazin-1-yl)quinoline: Piperazine moiety attached at the 2-position instead of the 5-position.

    5-(Morpholin-4-yl)quinolin-2(1H)-one: Contains a morpholine ring instead of piperazine.

Uniqueness

5-(Piperazin-1-yl)quinolin-2(1H)-one is unique due to the presence of both the quinoline core and the piperazine moiety, which confer distinct chemical and biological properties. This combination allows for versatile chemical modifications and potential therapeutic applications that may not be achievable with similar compounds .

Properties

Molecular Formula

C13H15N3O

Molecular Weight

229.28 g/mol

IUPAC Name

5-piperazin-1-yl-1H-quinolin-2-one

InChI

InChI=1S/C13H15N3O/c17-13-5-4-10-11(15-13)2-1-3-12(10)16-8-6-14-7-9-16/h1-5,14H,6-9H2,(H,15,17)

InChI Key

CJHYAPNVFKSJOA-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)C2=CC=CC3=C2C=CC(=O)N3

Origin of Product

United States

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